molecular formula C₁₂H₁₄D₃NO B1157232 Oxo Etafedrine-d3

Oxo Etafedrine-d3

Cat. No.: B1157232
M. Wt: 194.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo Etafedrine-d3 is a deuterated analog of Oxo Etafedrine, a compound structurally related to Etafedrine Hydrochloride, a mixture of diastereomers used in pharmaceutical research . The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an analytical reference standard, particularly in mass spectrometry, where deuterated compounds serve as internal standards to improve quantification accuracy by minimizing matrix effects .

This compound is produced by TRC (Toronto Research Chemicals) and is cataloged alongside other deuterated pharmaceuticals, reflecting its specialized role in drug metabolism and pharmacokinetic studies . While the exact pharmacological activity of this compound remains unspecified in the available evidence, its primary application lies in analytical chemistry, enabling precise tracking of its non-deuterated counterpart in biological matrices.

Properties

Molecular Formula

C₁₂H₁₄D₃NO

Molecular Weight

194.29

Synonyms

Oxo Ethylephedrine-d3;  α-[1-[Ethyl(methyl-d3)amino]ethyl]benzenemethanone;  Oxo Ditenate-d3;  Oxo Novedrine-d3

Origin of Product

United States

Comparison with Similar Compounds

Etifoxine-d3

  • Structure: Etifoxine-d3 is a deuterated derivative of Etifoxine, a non-benzodiazepine anxiolytic. The deuterium substitution occurs at specific positions to maintain structural integrity while altering isotopic distribution for analytical detection .
  • Application: Like Oxo Etafedrine-d3, Etifoxine-d3 is used as an internal standard in LC-MS/MS assays to quantify Etifoxine in biological samples. Both compounds leverage deuterium’s mass difference to distinguish them from their non-deuterated forms during analysis .

EDDP-D3 Perchlorate

  • Structure : EDDP-D3 (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium-D3 perchlorate) is a deuterated metabolite of methadone. Its structure includes a pyrrolidinium core with deuterium atoms replacing hydrogens at three positions .
  • Application : EDDP-D3 is employed in forensic and clinical toxicology to monitor methadone adherence. Its role parallels that of this compound in ensuring analytical precision, though their parent compounds differ in therapeutic class .

Potassium Oxonate (Oxo)

  • Structure: Potassium oxonate (C₄H₂KNO₄) is a urate oxidase inhibitor structurally unrelated to this compound.
  • Application : Potassium oxonate is used clinically to mitigate 5-fluorouracil-induced gastrointestinal toxicity. Unlike this compound, it has direct therapeutic activity and distinct pharmacokinetics, such as a half-life of 3.4 hours and minimal urinary excretion .

Analytical and Pharmacokinetic Parameters

Compound Molecular Formula Deuterium Substitution Primary Application Key Analytical Role
This compound Not explicitly provided* Likely at methyl groups Internal standard for LC-MS/MS Quantification of Oxo Etafedrine
Etifoxine-d3 C₁₇H₁₅D₃ClN₃O Three positions Quantifying Etifoxine in plasma Distinguishes from non-deuterated form
EDDP-D3 Perchlorate C₂₀H₂₁D₃N⁺·ClO₄⁻ Three positions Monitoring methadone metabolism Internal standard for opioid assays
Potassium Oxonate C₄H₂KNO₄ N/A Urate oxidase inhibition Therapeutic agent, not analytical

*Structural details of this compound are inferred from naming conventions and related compounds .

Key Differences and Unique Features

Deuterium’s Role : this compound, Etifoxine-d3, and EDDP-D3 all utilize deuterium to enhance analytical specificity. However, their parent compounds belong to distinct therapeutic classes—stimulants (Etafedrine), anxiolytics (Etifoxine), and opioids (methadone)—highlighting the versatility of deuterated standards across drug categories .

Structural Complexity : EDDP-D3 and Etifoxine-d3 feature heterocyclic cores, whereas this compound’s structure is inferred to include a phenethylamine backbone with an oxo group, aligning with Etafedrine’s stimulant properties .

Q & A

Q. What ethical considerations are critical when designing animal studies with this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies:
  • Justify sample sizes via power analysis to minimize animal use.
  • Report anesthesia protocols and euthanasia methods in alignment with institutional review board (IRB) standards.
  • Disclose conflicts of interest related to synthetic methodologies or funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.